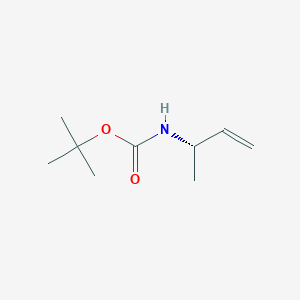![molecular formula C9H15NO B040023 5-Acetyl-1-azabicyclo[3.2.1]octane CAS No. 119102-97-5](/img/structure/B40023.png)
5-Acetyl-1-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-1-azabicyclo[3.2.1]octane, commonly known as ABO, is a bicyclic azetidine derivative that has been of interest to the scientific community due to its unique structure and potential applications. ABO is a chiral compound with two enantiomers, (R)-ABO and (S)-ABO, which have different biological activities.
Mechanism of Action
The mechanism of action of ABO is not fully understood, but it is thought to involve the modulation of neurotransmitter release in the brain. ABO has been shown to increase the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and decrease the release of glutamate, an excitatory neurotransmitter. This may account for its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
ABO has been shown to have a number of biochemical and physiological effects. In animal studies, ABO has been shown to have anticonvulsant, analgesic, and sedative effects. It has also been shown to have anxiolytic and antidepressant effects. ABO has been shown to increase the levels of dopamine and serotonin in the brain, which may account for its antidepressant effects.
Advantages and Limitations for Lab Experiments
ABO has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a well-defined structure, which makes it easy to study. However, one limitation is that it is a chiral compound, which means that it has two enantiomers that may have different biological activities. Another limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on ABO. One direction is to study its potential as an anticonvulsant and analgesic agent. Another direction is to study its potential as an antidepressant and anxiolytic agent. A third direction is to study its potential as a ligand for metal ions. A fourth direction is to study its potential as a chiral building block for the synthesis of other compounds. Overall, ABO is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
Scientific Research Applications
ABO has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, ABO has been investigated as a potential anticonvulsant and analgesic agent. In organic synthesis, ABO has been used as a chiral building block for the synthesis of other compounds. In materials science, ABO has been studied for its potential use as a ligand for metal ions.
properties
CAS RN |
119102-97-5 |
|---|---|
Product Name |
5-Acetyl-1-azabicyclo[3.2.1]octane |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(1-azabicyclo[3.2.1]octan-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-8(11)9-3-2-5-10(7-9)6-4-9/h2-7H2,1H3 |
InChI Key |
YSAQVYLPHOJPAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCCN(C1)CC2 |
Canonical SMILES |
CC(=O)C12CCCN(C1)CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)
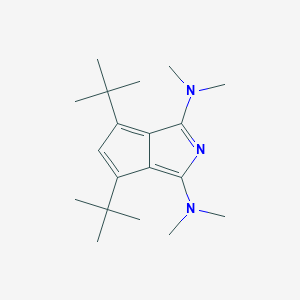
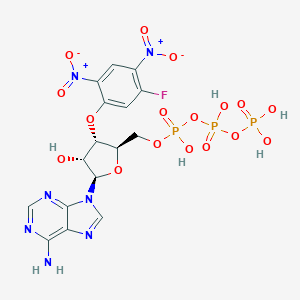
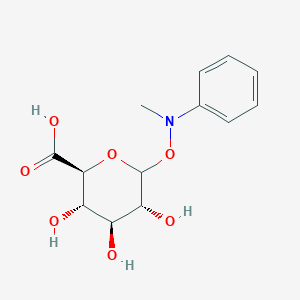


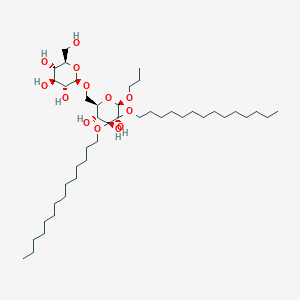
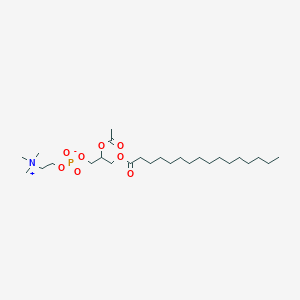

![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)
